Taurohyocholic Acid (sodium salt)
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Overview
Description
Taurohyocholic Acid (sodium salt) is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid. It is known for its role in stabilizing cholesterol in the liquid-crystalline phase, preventing the precipitation of cholesterol crystals . This compound is significant in various biological and medical research areas due to its unique properties and effects.
Preparation Methods
Taurohyocholic Acid (sodium salt) is typically synthesized through the conjugation of hyocholic acid with taurine. The synthetic route involves the reaction of hyocholic acid with taurine in the presence of a suitable catalyst under controlled conditions. The product is then purified and converted to its sodium salt form . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Taurohyocholic Acid (sodium salt) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Taurohyocholic Acid (sodium salt) has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizing agent for cholesterol in various chemical studies.
Biology: It plays a role in studying bile acid metabolism and its interactions with microbiota.
Mechanism of Action
Taurohyocholic Acid (sodium salt) exerts its effects by stabilizing cholesterol in the liquid-crystalline phase, preventing the precipitation of cholesterol crystals. It also prevents cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . The molecular targets and pathways involved include interactions with bile acids and microbiota, impacting host metabolism .
Comparison with Similar Compounds
Taurohyocholic Acid (sodium salt) is unique due to its specific taurine-conjugated structure and its role in stabilizing cholesterol. Similar compounds include:
Taurocholic Acid (sodium salt): Another taurine-conjugated bile acid with similar stabilizing properties.
Taurolithocholic Acid: Known for inducing cholestasis and cellular necrosis, which Taurohyocholic Acid (sodium salt) helps prevent.
Tauroursodeoxycholic Acid: Used in the treatment of certain liver diseases and has similar bile acid properties.
These compounds share similar bile acid structures but differ in their specific biological effects and applications.
Properties
Molecular Formula |
C26H44NNaO7S |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1 |
InChI Key |
NYXROOLWUZIWRB-YOAOXILXSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
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